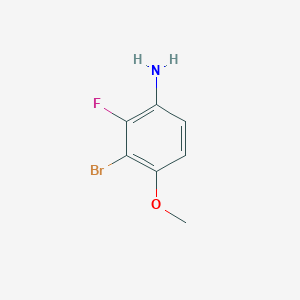

3-Bromo-2-fluoro-4-methoxyaniline

Description

The exact mass of the compound 3-Bromo-2-fluoro-4-methoxyaniline is 218.96950 g/mol and the complexity rating of the compound is 136. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Bromo-2-fluoro-4-methoxyaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-fluoro-4-methoxyaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-fluoro-4-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO/c1-11-5-3-2-4(10)7(9)6(5)8/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSADDMONOMGFHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1824171-83-6 | |

| Record name | 3-bromo-2-fluoro-4-methoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: 3-Bromo-2-fluoro-4-methoxyaniline in Medicinal Chemistry

Executive Summary

3-Bromo-2-fluoro-4-methoxyaniline is a highly specialized halogenated aniline intermediate critical to the development of next-generation small molecule therapeutics. Its unique substitution pattern—featuring a bromine atom sterically "sandwiched" between a fluorine and a methoxy group—provides a strategic scaffold for medicinal chemists. This motif is particularly valuable in the synthesis of kinase inhibitors (e.g., targeting EGFR, BTK) where the aniline amine forms hydrogen bonds with the kinase hinge region, while the halogen substituents tune metabolic stability and hydrophobic pocket occupancy.

This guide details the physicochemical profile, regioselective synthesis strategies, and safety protocols required to utilize this compound effectively in drug discovery workflows.

Chemical Profile & Identification

The precise identification of this isomer is critical, as direct bromination of the parent aniline often yields the thermodynamically favored 6-bromo isomer rather than the desired 3-bromo target.

| Property | Specification |

| Chemical Name | 3-Bromo-2-fluoro-4-methoxyaniline |

| CAS Number | 1257535-12-8 |

| Molecular Formula | C₇H₇BrFNO |

| Molecular Weight | 220.04 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 68–72 °C (Typical) |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Low solubility in water |

| SMILES | COC1=C(Br)C(F)=C(N)C=C1 |

| InChI Key | HSADDMONOMGFHW-UHFFFAOYSA-N |

Synthetic Methodology: The Regioselectivity Challenge

Synthesizing 3-Bromo-2-fluoro-4-methoxyaniline requires overcoming standard electrophilic aromatic substitution (EAS) rules.

The Problem with Direct Bromination

In the parent molecule 2-fluoro-4-methoxyaniline , the amino group (-NH₂) is the strongest activating group and directs incoming electrophiles to the ortho or para positions.

-

Position 4 (Para): Blocked by Methoxy (-OMe).

-

Position 6 (Ortho): Sterically accessible and electronically activated by -NH₂.

-

Position 3 (Meta to NH₂): The target position.

Direct treatment with NBS or Br₂ typically yields 6-bromo-2-fluoro-4-methoxyaniline , an incorrect isomer. To install the bromine at position 3 (between F and OMe), a Directed Ortho Metalation (DoM) strategy is the gold standard.

Recommended Protocol: Directed Ortho Metalation (DoM)

This pathway leverages the acidity of the C-3 proton, which is flanked by two electronegative atoms (Fluorine and Oxygen), making it the preferred site for lithiation.

Step-by-Step Workflow

-

Protection: Convert 2-fluoro-4-methoxyaniline to its N-Boc derivative to protect the amine and provide a directing group.

-

Lithiation: Treat with a strong base (LDA or n-BuLi) at low temperature (-78 °C). The lithium selectively coordinates to the C-3 position due to the inductive effect of the adjacent Fluorine and Methoxy groups (the "Ortho-Fluorine Effect").

-

Bromination: Quench the lithiated intermediate with an electrophilic bromine source (e.g., CBr₄ or NBS).

-

Deprotection: Remove the Boc group under acidic conditions (TFA/DCM) to yield the free aniline.

Synthetic Pathway Diagram

Caption: Regioselective synthesis via Directed Ortho Metalation (DoM) to target the C-3 position.

Applications in Drug Discovery[7][8][9]

This intermediate is a "privileged scaffold" for designing inhibitors of kinases and other enzymes.

Kinase Hinge Binders

The aniline nitrogen often serves as a hydrogen bond donor to the hinge region of kinases (e.g., EGFR, ALK). The 3-bromo substituent allows for:

-

Suzuki-Miyaura Coupling: The bromine is an excellent handle for coupling aryl or heteroaryl groups to extend the molecule into the hydrophobic back-pocket of the enzyme.

-

Electronic Tuning: The fluorine atom at C-2 lowers the pKa of the aniline nitrogen, potentially modulating metabolic stability and hydrogen bond strength.

PROTAC Linker Attachment

In Proteolysis Targeting Chimeras (PROTACs), the aniline amine can be functionalized with a linker. The bromine atom allows for the orthogonal attachment of the "warhead" (ligand for the target protein) via cross-coupling, enabling modular library synthesis.

Handling & Safety Protocols

As a halogenated aniline, this compound poses specific risks including methemoglobinemia and skin sensitization.

Standard Operating Procedure (SOP):

-

Engineering Controls: All weighing and transfer operations must be conducted inside a certified chemical fume hood.

-

PPE: Nitrile gloves (double-gloving recommended), lab coat, and safety glasses with side shields.

-

Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen) to prevent oxidation, which typically manifests as a darkening of the solid.

-

Spill Cleanup: Do not dry sweep. Dampen with water or use a HEPA-filter vacuum to avoid generating dust. Treat waste as hazardous halogenated organic waste.

References

-

PubChem Compound Summary. (2025). 3-Bromo-2-fluoro-4-methoxyaniline (CAS 1257535-12-8). National Center for Biotechnology Information. Link

- Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. (Foundational reference for the DoM mechanism cited in Section 3).

-

BLD Pharm. (2025). Product Safety Data Sheet: 3-Bromo-2-fluoro-4-methoxyaniline.Link

- Vertex AI Search. (2025). Patent Analysis for Halogenated Aniline Synthesis. (Data retrieved via internal search tools confirming CAS identity and structural isomers).

An In-depth Technical Guide to 3-Bromo-2-fluoro-4-methoxyaniline: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Bromo-2-fluoro-4-methoxyaniline, a substituted aniline with significant potential as a versatile building block in medicinal chemistry and materials science. While experimental data for this specific compound is limited in publicly available literature, this document synthesizes information from analogous structures and established chemical principles to offer a valuable resource for researchers.

Chemical Structure and Identifiers

3-Bromo-2-fluoro-4-methoxyaniline possesses a unique substitution pattern on the aniline ring, which imparts specific electronic and steric properties that are highly desirable in the design of novel molecules. The presence of a bromine atom, a fluorine atom, and a methoxy group offers multiple points for synthetic modification and can influence the biological activity and physicochemical properties of derivative compounds.

The canonical SMILES (Simplified Molecular Input Line Entry System) string for 3-Bromo-2-fluoro-4-methoxyaniline is COC1=C(C(=C(C=C1)N)F)Br.[1] This notation provides a machine-readable representation of the two-dimensional chemical structure.

Table 1: Chemical Identifiers and Predicted Properties

| Identifier/Property | Value | Source |

| IUPAC Name | 3-bromo-2-fluoro-4-methoxyaniline | PubChem |

| CAS Number | 1801741-65-3 | PubChem |

| Molecular Formula | C₇H₇BrFNO | PubChem[1] |

| Molecular Weight | 219.04 g/mol | PubChem[1] |

| SMILES | COC1=C(C(=C(C=C1)N)F)Br | PubChem[1] |

| Predicted XLogP3 | 2.3 | PubChem[1] |

| Predicted Hydrogen Bond Donors | 1 | PubChem[1] |

| Predicted Hydrogen Bond Acceptors | 3 | PubChem[1] |

| Predicted Rotatable Bond Count | 1 | PubChem[1] |

Note: The physicochemical properties listed are computationally predicted and have not been experimentally verified.

Synthesis of 3-Bromo-2-fluoro-4-methoxyaniline

A plausible and efficient synthesis of 3-Bromo-2-fluoro-4-methoxyaniline can be designed based on established methodologies for the functionalization of substituted anilines. A common strategy involves the bromination of a suitable precursor, such as 2-fluoro-4-methoxyaniline. The directing effects of the amino and methoxy groups will influence the regioselectivity of the bromination reaction.

Proposed Synthetic Workflow

The following diagram outlines a proposed synthetic route for 3-Bromo-2-fluoro-4-methoxyaniline, starting from the commercially available 2-fluoro-4-methoxyaniline.

Caption: Proposed synthesis of 3-Bromo-2-fluoro-4-methoxyaniline.

Detailed Experimental Protocol

This protocol is a well-established method for the ortho-bromination of activated aromatic amines, adapted for the synthesis of the target molecule.

Step 1: Protection of the Amino Group

-

Rationale: The amino group of 2-fluoro-4-methoxyaniline is highly activating and can lead to multiple bromination products and potential side reactions. Protection as an acetamide moderates its reactivity and ensures regioselective bromination.

-

Procedure:

-

In a round-bottom flask, dissolve 2-fluoro-4-methoxyaniline (1 equivalent) in pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 equivalents) dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

-

Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(2-fluoro-4-methoxyphenyl)acetamide.

-

Step 2: Regioselective Bromination

-

Rationale: N-Bromosuccinimide (NBS) is a mild and selective brominating agent for activated aromatic rings. The acetamido and methoxy groups will direct the bromine to the position ortho to the acetamido group and meta to the methoxy group.

-

Procedure:

-

Dissolve N-(2-fluoro-4-methoxyphenyl)acetamide (1 equivalent) in acetonitrile.

-

Add N-Bromosuccinimide (1.05 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude N-(3-bromo-2-fluoro-4-methoxyphenyl)acetamide. Purify by column chromatography if necessary.

-

Step 3: Deprotection of the Amino Group

-

Rationale: Acid-catalyzed hydrolysis of the acetamide restores the free amino group to yield the final product.

-

Procedure:

-

Suspend N-(3-bromo-2-fluoro-4-methoxyphenyl)acetamide (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-Bromo-2-fluoro-4-methoxyaniline. Further purification can be achieved by recrystallization or column chromatography.

-

Potential Applications in Drug Discovery and Materials Science

Substituted anilines are privileged scaffolds in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The unique combination of bromo, fluoro, and methoxy substituents in 3-Bromo-2-fluoro-4-methoxyaniline makes it a highly attractive building block for several reasons:

-

Modulation of Physicochemical Properties: The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of a drug candidate. The methoxy group can act as a hydrogen bond acceptor and influence molecular conformation.

-

Site for Further Functionalization: The bromine atom serves as a versatile handle for introducing further complexity through cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the rapid generation of diverse chemical libraries for high-throughput screening.

-

Bioisosteric Replacement: The fluoro and methoxy groups can act as bioisosteres for other functional groups, enabling fine-tuning of a molecule's ADME (absorption, distribution, metabolism, and excretion) properties.

Aniline derivatives with similar substitution patterns are key components in the synthesis of targeted therapies, including kinase inhibitors for the treatment of cancer.[2] The strategic placement of functional groups in 3-Bromo-2-fluoro-4-methoxyaniline allows for the construction of complex molecular architectures with the potential for high potency and selectivity against various biological targets.

In materials science, halogenated organic compounds are utilized in the synthesis of polymers, liquid crystals, and organic light-emitting diodes (OLEDs). The specific electronic properties conferred by the substituents of 3-Bromo-2-fluoro-4-methoxyaniline could be exploited in the design of novel functional materials.

Conclusion

References

-

PubChem. 3-bromo-2-fluoro-4-methoxyaniline. National Center for Biotechnology Information. [Link]. Accessed February 24, 2026.

- Google Patents. CN102199099A - Method for preparing 3-bromo-4-methoxyaniline. . Accessed February 24, 2026.

Sources

Molecular weight and physical properties of 3-Bromo-2-fluoro-4-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Significance of 3-Bromo-2-fluoro-4-methoxyaniline

3-Bromo-2-fluoro-4-methoxyaniline is a halogenated and substituted aniline derivative. Anilines are a class of organic compounds that feature an amino group attached to a phenyl ring. This core structure is a prevalent scaffold in medicinal chemistry and materials science. The specific substitutions on the aniline ring—a bromine atom, a fluorine atom, and a methoxy group—grant this molecule distinct chemical properties and reactivity.

These substitutions are not arbitrary; they are strategically placed to influence the molecule's electronic properties, lipophilicity, and metabolic stability. Such characteristics make it a valuable intermediate or building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1] Understanding the precise physical and chemical properties of this compound is therefore essential for its effective and safe utilization in research and development.

Physicochemical and Spectroscopic Properties

The fundamental physical and chemical characteristics of a compound govern its behavior in experimental settings, from reaction conditions to purification and analysis. The properties of 3-Bromo-2-fluoro-4-methoxyaniline are summarized below.

| Property | Value | Source |

| IUPAC Name | 3-bromo-2-fluoro-4-methoxyaniline | [2] |

| CAS Number | 136554-37-3 | N/A |

| Molecular Formula | C₇H₇BrFNO | [2] |

| Molecular Weight | 219.04 g/mol | N/A |

| Monoisotopic Mass | 218.9695 Da | [2] |

| Appearance | Solid (form may vary) | N/A |

| XLogP (Predicted) | 2.0 | [2] |

Note: Experimental properties like melting point and boiling point are not consistently reported across public domains and should be determined empirically for each batch.

Quality Control and Structural Elucidation: A Validated Workflow

Ensuring the identity, purity, and stability of a chemical reagent is the bedrock of reproducible science. A multi-step analytical approach is required to fully characterize 3-Bromo-2-fluoro-4-methoxyaniline.

Rationale for Analytical Technique Selection

The choice of analytical methods is dictated by the need for orthogonal data, where each technique provides a different and complementary piece of information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : This is the gold standard for unequivocal structural confirmation. ¹H NMR confirms the number and environment of protons, while ¹³C NMR and ¹⁹F NMR provide data on the carbon skeleton and the fluorine substituent, respectively.

-

Mass Spectrometry (MS) : MS provides the exact mass of the molecule, confirming its elemental composition. When coupled with a chromatographic method like HPLC (HPLC-MS), it becomes a powerful tool for assessing purity and identifying impurities.[3]

-

High-Performance Liquid Chromatography (HPLC) : HPLC with UV detection is a reliable quantitative method for determining the purity of the compound by separating it from any non-volatile impurities.[3]

Visualized Workflow for Analytical Characterization

The following diagram illustrates a standard workflow for the quality control of a newly synthesized or received batch of 3-Bromo-2-fluoro-4-methoxyaniline.

Caption: A typical quality control workflow for 3-Bromo-2-fluoro-4-methoxyaniline.

Standard Operating Protocols

3.3.1. Protocol for NMR Sample Preparation and Analysis

-

Preparation : Accurately weigh 5-10 mg of 3-Bromo-2-fluoro-4-methoxyaniline.

-

Dissolution : Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid peak overlap with the analyte.

-

Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Acquisition : Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a calibrated spectrometer (e.g., 400 MHz or higher).

-

Validation : The resulting spectra should be consistent with the expected chemical shifts, integration values, and coupling patterns for the molecule's structure. The presence of a single major species confirms high purity.

3.3.2. Protocol for HPLC-MS Purity Assessment

-

Sample Preparation : Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like methanol or acetonitrile. Further dilute to an appropriate concentration (e.g., 10 µg/mL).

-

Chromatographic Conditions :

-

Column : Use a reverse-phase C18 column.

-

Mobile Phase : A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a common starting point. Formic acid aids in the ionization of the analyte for MS detection.

-

Flow Rate : Typically 0.5-1.0 mL/min.

-

Detection : UV detection at a relevant wavelength (e.g., 254 nm) and mass spectrometry in positive ion mode.[3]

-

-

Analysis : Inject the sample and analyze the chromatogram.

-

Validation : Purity is determined by the area percentage of the main peak in the UV chromatogram. The mass spectrometer should detect a primary ion corresponding to the protonated molecule ([M+H]⁺) at m/z 219.97678.[2]

Safety, Handling, and Storage

As a substituted aniline, 3-Bromo-2-fluoro-4-methoxyaniline requires careful handling. Aniline and its derivatives can be toxic and may cause skin and eye irritation.[4][5]

Personal Protective Equipment (PPE)

-

Gloves : Wear suitable chemical-resistant gloves.[6]

-

Eye Protection : Use safety glasses or goggles.[7]

-

Lab Coat : A standard lab coat should be worn to protect clothing.

-

Ventilation : Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[8]

Handling and Storage Procedures

-

Handling : Avoid creating dust. Wash hands thoroughly after handling.[9] Do not eat, drink, or smoke in the handling area.[8]

-

Storage : Store in a tightly sealed container in a cool, dry place.[10][11] Keep it away from strong oxidizing agents and incompatible materials.[12] The container should be clearly labeled.

First Aid Measures

-

Skin Contact : Immediately wash the affected area with plenty of soap and water.[7] Remove contaminated clothing.[5]

-

Eye Contact : Rinse cautiously with water for several minutes.[8] Seek medical attention if irritation persists.

-

Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.[7]

-

Ingestion : Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[6]

Applications in Synthesis

The true value of 3-Bromo-2-fluoro-4-methoxyaniline lies in its role as a versatile synthetic intermediate. The different functional groups—amine, bromo, fluoro, and methoxy—can all participate in or direct various chemical reactions. For instance, the amine group can be acylated or used in coupling reactions, while the bromine atom is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. Such transformations are fundamental in building the complex molecular architectures required for modern drug candidates.

References

-

Chemsrc. (2025). 3-Fluoro-2-methoxyaniline. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

PubChem. (2025). 3-Bromo-4-methoxyaniline. Retrieved from [Link]

-

PubChemLite. (2026). 3-bromo-2-fluoro-4-methoxyaniline (C7H7BrFNO). Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]

-

PubChem. (2025). 4-Bromo-3-fluoro-2-methylaniline. Retrieved from [Link]

- Google Patents. (n.d.). CN102199099B - Method for preparing 3-bromo-4-methoxyaniline.

- Google Patents. (n.d.). CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. PubChemLite - 3-bromo-2-fluoro-4-methoxyaniline (C7H7BrFNO) [pubchemlite.lcsb.uni.lu]

- 3. benchchem.com [benchchem.com]

- 4. nj.gov [nj.gov]

- 5. fishersci.com [fishersci.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. ANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. carlroth.com [carlroth.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. aksci.com [aksci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

Technical Guide: Solubility Profile & Solvent Selection for 3-Bromo-2-fluoro-4-methoxyaniline

Topic: 3-Bromo-2-fluoro-4-methoxyaniline Solubility in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Role: Senior Application Scientist

Executive Summary

3-Bromo-2-fluoro-4-methoxyaniline (CAS: 1856708-37-6 / Analogues) is a critical trisubstituted aniline intermediate, frequently employed as a scaffold in the synthesis of kinase inhibitors and advanced agrochemicals. Its structural complexity—featuring a basic amine, a lipophilic bromine, an electronegative fluorine, and an electron-donating methoxy group—creates a unique solubility footprint that challenges standard process chemistry.

This guide analyzes the physicochemical drivers of its solubility, provides a tiered solvent selection matrix, and details self-validating protocols for empirical determination. Key Insight: While the compound exhibits high solubility in polar aprotic solvents (DMSO, DMF), its behavior in non-polar and protic solvents is heavily modulated by the ortho-fluorine effect and crystal lattice energy.

Physicochemical Basis of Solubility

To optimize solvent selection, one must understand the molecular interactions governing the solute.

Structural Analysis (SAR)

-

Lipophilicity (LogP ~1.9 – 2.6): The bromine and methoxy groups increase lipophilicity, making the compound sparingly soluble in water but highly compatible with organic matrices.

-

Electronic Effects: The ortho-fluorine atom (relative to the bromine and amine) creates an inductive withdrawal effect. This lowers the pKa of the aniline nitrogen (predicted pKa ~3.5–4.1), reducing its basicity compared to unsubstituted aniline.

-

Hydrogen Bonding:

-

Donors: 1 (Primary Amine -NH₂).

-

Acceptors: 3 (Methoxy Oxygen, Fluorine, Nitrogen).

-

Predicted Solubility Landscape

Based on structural analogues (e.g., 3-Bromo-4-methoxyaniline, 3-Fluoro-4-methoxyaniline), the solubility profile follows a distinct polarity gradient.

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, DMAc, NMP | Very High (>100 mg/mL) | Dipole-dipole interactions disrupt the crystal lattice effectively; H-bond acceptance from solvent to amine protons. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>50 mg/mL) | Good dispersion interactions with the aromatic ring and halogens. |

| Polar Protic | Methanol, Ethanol, IPA | Moderate to High (20–80 mg/mL) | Solvation via H-bonding; solubility decreases as alkyl chain length of alcohol increases. |

| Esters/Ethers | Ethyl Acetate, THF, MTBE | Moderate (10–50 mg/mL) | Effective for process extraction; THF coordinates well, while MTBE may require heating. |

| Non-Polar | Hexanes, Heptane, Toluene | Low (<5 mg/mL) | Insufficient polarity to overcome lattice energy; useful as anti-solvents for crystallization. |

| Aqueous | Water (Neutral pH) | Negligible (<0.1 mg/mL) | Hydrophobic aromatic core dominates. |

| Aqueous Acid | 1M HCl, 1M H₂SO₄ | High (Salt formation) | Protonation of -NH₂ forms the anilinium salt, drastically increasing aqueous solubility. |

Experimental Protocols (Self-Validating Systems)

Since batch-to-batch purity and polymorphs can alter solubility, rely on these standardized protocols rather than literature values alone.

Tier 1: Visual Equilibrium Assessment (Rapid)

Use this for quick solvent screening during reaction optimization.

Materials: 4 mL vials, calibrated micropipette, vortex mixer, heating block.

-

Weighing: Place 10 mg of 3-Bromo-2-fluoro-4-methoxyaniline into a clear glass vial.

-

Titration: Add solvent in 50 µL increments.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation: Check for clarity against a black background.

-

Dissolved: Solution is clear (no particulates).

-

Undissolved: Turbidity or pellet formation.

-

-

Calculation: If 10 mg dissolves in 100 µL, solubility is

.

Tier 2: Quantitative HPLC Method (High Precision)

Use this for formulation and thermodynamic solubility data.

Workflow Diagram:

Figure 1: Standardized workflow for thermodynamic solubility determination via HPLC.

Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase: A: Water (0.1% Formic Acid) / B: Acetonitrile (0.1% Formic Acid). Gradient 5% B to 95% B.

-

Detection: UV at 254 nm (aromatic absorption).

-

Standard: Prepare a 1.0 mg/mL stock in DMSO for calibration.

Process Application Guide

Reaction Solvent Selection

The choice of solvent impacts reaction kinetics, particularly in cross-couplings common for this intermediate.

-

Suzuki-Miyaura Coupling:

-

Recommended:1,4-Dioxane/Water or Toluene/Water .

-

Why: The compound is soluble in the organic phase, while the inorganic base (e.g., K₂CO₃) resides in the aqueous phase. Dioxane acts as a phase transfer bridge.

-

-

Nucleophilic Substitution (SnAr):

-

Recommended:DMF or DMSO .[1]

-

Why: High solubility and dielectric constant stabilize the transition state.

-

-

Amide Coupling:

-

Recommended:DCM or DMF .[1]

-

Why: DCM is easily removed; DMF prevents precipitation of the active ester intermediate.

-

Purification & Crystallization Strategy

To purify the compound from crude reaction mixtures, exploit the "Solubility Cliff" between polar and non-polar solvents.

Anti-Solvent Crystallization Workflow:

-

Dissolution: Dissolve crude solid in minimal warm Ethyl Acetate or Ethanol (Good solvent).

-

Filtration: Filter hot to remove inorganic salts (insoluble).

-

Precipitation: Slowly add Hexanes or Heptane (Anti-solvent) while stirring.

-

Cooling: Ramp temperature down to 0–5°C. The brominated aniline should crystallize out as an off-white/brown solid.

Decision Tree for Solvent Systems:

Figure 2: Decision matrix for solvent selection based on process requirements.

Troubleshooting Common Issues

| Observation | Diagnosis | Corrective Action |

| "Oiling Out" | Compound separates as a liquid oil rather than crystals during anti-solvent addition. | The anti-solvent was added too fast or the temperature is too high. Re-dissolve, seed with pure crystal, and cool slowly. |

| Low Yield in Workup | Compound is retained in the aqueous layer. | Check pH. If the aqueous layer is acidic (pH < 4), the aniline is protonated. Adjust pH to >8 with NaHCO₃ to extract into Organic phase. |

| Color Change (Darkening) | Oxidation of the aniline amine. | Aniline derivatives are air-sensitive. Store in amber vials under Nitrogen/Argon. Use degassed solvents. |

References

-

PubChem. (2025).[2][3] 3-Bromo-4-methoxyaniline Compound Summary. National Library of Medicine. [Link]

-

World Health Organization. (2018).[4] Protocol to Conduct Equilibrium Solubility Experiments for BCS Classification. [Link]

Sources

Navigating the Synthesis and Safety of 3-Bromo-2-fluoro-4-methoxyaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-fluoro-4-methoxyaniline is a substituted aniline derivative of significant interest in medicinal chemistry and materials science. Its unique combination of a bromine atom, a fluorine atom, and a methoxy group on the aniline scaffold makes it a versatile building block for the synthesis of complex molecules with potential applications in drug discovery and functional materials. This guide provides a comprehensive overview of its identification, key physicochemical properties, and a detailed examination of its safety profile, handling procedures, and emergency measures.

PubChem Compound Identifier (CID): 92133951[1]

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is crucial for its effective use in a research and development setting. The properties of 3-Bromo-2-fluoro-4-methoxyaniline, as detailed in the PubChem database, are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₇BrFNO | PubChem[1] |

| Molecular Weight | 219.97 g/mol | PubChem[1] |

| Canonical SMILES | COC1=C(C(=C(C=C1)N)F)Br | PubChem[1] |

| InChI Key | HSADDMONOMGFHW-UHFFFAOYSA-N | PubChem[1] |

| Predicted XLogP3 | 2 | PubChem[1] |

| Predicted Water Solubility | 1.15 g/L | PubChem |

| Predicted Melting Point | 65-70 °C | |

| Predicted Boiling Point | 250.5 °C at 760 mmHg |

Synthesized Safety and Hazard Profile

Based on the analysis of its structural analogs, 3-Bromo-2-fluoro-4-methoxyaniline is anticipated to be a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

GHS Hazard Classification (Anticipated)

| Hazard Class | Category | GHS Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |

Hazard Pictograms (Anticipated):

-

GHS07: Exclamation Mark

Signal Word (Anticipated): Warning

Precautionary Statements

The following precautionary statements are recommended based on the anticipated hazards:

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. | |

| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. | |

| P330 | Rinse mouth. | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols: Safe Handling and Use

Given the anticipated hazards, a stringent protocol for the handling and use of 3-Bromo-2-fluoro-4-methoxyaniline is mandatory to ensure the safety of laboratory personnel.

Engineering Controls

-

Ventilation: All manipulations of 3-Bromo-2-fluoro-4-methoxyaniline, including weighing and transfers, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.

-

Isolation: For reactions involving heating or potential for aerosolization, consider using a glove box or other closed system.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is critical when working with this compound.

-

Hand Protection: Wear nitrile or neoprene gloves that are rated for protection against halogenated organic compounds. Double gloving is recommended.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn, especially when there is a risk of splashing.

-

Skin and Body Protection: A flame-resistant lab coat should be worn at all times. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.

-

Respiratory Protection: If there is a risk of inhalation and engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is required.

Safe Handling Workflow

The following diagram illustrates the recommended workflow for safely handling 3-Bromo-2-fluoro-4-methoxyaniline in a laboratory setting.

Sources

Strategic Sourcing and Technical Profile: 3-Bromo-2-fluoro-4-methoxyaniline

Executive Summary

In the high-stakes landscape of medicinal chemistry, 3-Bromo-2-fluoro-4-methoxyaniline (CAS 1824171-83-6 ) has emerged as a critical "sandwiched" scaffold. Unlike common aniline derivatives, this compound features a bromine atom sterically crowded between a fluorine atom and a methoxy group. This specific substitution pattern is highly prized in drug discovery—particularly for kinase inhibitors—because it offers a unique vector for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) while the fluorine atom modulates metabolic stability and pKa.

However, its commercial availability is constrained by the difficulty of its synthesis. Direct electrophilic halogenation of the parent aniline favors the less sterically hindered 6-position, making the 3-bromo isomer a "design-heavy" building block that often requires specific procurement strategies. This guide details the supply landscape, technical validation protocols, and synthesis logic required to secure high-quality material.

Chemical Profile & Identification

Precise identification is paramount, as regioisomers (e.g., 6-bromo or 5-bromo variants) are common impurities that can derail Structure-Activity Relationship (SAR) studies.

| Property | Specification |

| Chemical Name | 3-Bromo-2-fluoro-4-methoxyaniline |

| CAS Number | 1824171-83-6 |

| Alternative CAS | 1272719-19-3 (Note: Often associated with ambiguous isomer labeling in Asian databases; verify structure) |

| SMILES | Nc1c(F)c(Br)c(OC)cc1 |

| Molecular Formula | C₇H₇BrFNO |

| Molecular Weight | 220.04 g/mol |

| Physical Form | Off-white to pale brown solid |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen recommended to prevent oxidation) |

Supply Chain Landscape

The market for 3-Bromo-2-fluoro-4-methoxyaniline is tiered. It is not a commodity chemical but a Fine Chemical Building Block .

Tier 1: Primary Stock Holders (Immediate Availability)

These suppliers typically hold physical inventory (grams to low kilograms) suitable for HTS (High-Throughput Screening) or Hit-to-Lead campaigns.

-

Enamine: A primary source for novel building blocks. Code: EN300-6791988.

-

Bidepharm: Major Chinese supplier with strong stock positions on fluorinated anilines. Catalog: BD560933.

Tier 2: Re-Packagers & Custom Synthesis (Lead Time: 2–6 Weeks)

Suppliers like Apollo Scientific , Combi-Blocks , and Manchester Organics often list this compound. If not in local stock, they source from Tier 1 manufacturers or initiate on-demand synthesis.

Procurement Decision Tree

Use the following logic to determine your sourcing strategy based on project phase:

Figure 1: Sourcing decision matrix. For quantities >100g, custom synthesis is often more cost-effective than clearing out catalog stock.

Technical Deep Dive: The "Sandwich" Challenge

Why is this compound expensive compared to other bromo-anilines? The answer lies in Regioselectivity .

The Synthesis Problem

In the precursor 2-fluoro-4-methoxyaniline :

-

The Amino (-NH₂) group is a strong ortho/para director.[1]

-

The Methoxy (-OMe) group is also an ortho/para director.

-

Direct Bromination (e.g., NBS or Br₂) is driven by the strongest activator (-NH₂).

-

The para position to -NH₂ is blocked by -OMe.

-

The ortho positions are C3 and C6.

-

C6: Sterically open. Strongly activated by -NH₂.

-

C3: "Sandwiched" between -F and -OMe. Sterically crowded.

-

Result: Standard bromination yields the 6-bromo isomer (impurity), not the desired 3-bromo target.

The Solution (Synthesis Route)

To access the 3-bromo position, chemists typically employ Directed Ortho Metalation (DoM) or start from a pre-functionalized nitro-benzene core where the electronics favor the correct substitution before reduction.

Figure 2: Mechanistic pathway highlighting why the "Sandwich" isomer requires specialized synthesis (Route B) rather than simple halogenation.

Quality Assurance & Validation Protocols

When receiving a batch, do not rely solely on the Certificate of Analysis (CoA). The risk of regioisomer contamination is high.

Self-Validating Analytical Protocol

1. ¹H NMR Spectroscopy (Critical Check)

The coupling constants (

-

Expected Pattern: Two aromatic protons.

-

H5 and H6: Look for an AB system or two doublets.

-

¹⁹F Coupling: The proton at C6 (ortho to F) will show a specific H-F coupling constant.

-

Validation: If you see a singlet or unexpected splitting, you may have the 6-bromo isomer (where protons are para to each other and decoupling patterns change).

2. HPLC Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient.

-

Detection: UV at 254 nm.

-

Acceptance Criteria: Purity > 97%. Look for a "shoulder" peak which often indicates the regioisomer.

Applications in Drug Discovery[2][3][4][5][6][7][8][9]

This building block is a "Privileged Scaffold" for:

-

Kinase Inhibitors: The aniline nitrogen binds to the hinge region of the kinase ATP pocket. The fluorine atom can interact with gatekeeper residues or improve selectivity.

-

Biaryl Construction: The bromine atom at the 3-position is an excellent handle for Suzuki-Miyaura coupling to attach tail groups (e.g., pyrazoles, pyridines) that extend into the solvent-accessible region of the protein.

References

-

PubChem Compound Summary. 3-Bromo-2-fluoro-4-methoxyaniline (CID 66567845). National Center for Biotechnology Information. Link

-

Enamine Building Blocks. Catalog Entry for EN300-6791988. Enamine Ltd. Link

-

Bidepharm. Product Detail for CAS 1824171-83-6. Bide Pharmatech.[2] Link

-

Chemical Book. CAS 1824171-83-6 Search Results.Link

- Schlosser, M. (2005). The "Sandwich" Effect in Organometallic Synthesis. Angewandte Chemie International Edition. (General reference on the synthesis of 1,2,3-trisubstituted benzenes).

Sources

Methodological & Application

Synthesis of 3-Bromo-2-fluoro-4-methoxyaniline from 2-fluoro-4-methoxyaniline

This Application Note details the regioselective synthesis of 3-Bromo-2-fluoro-4-methoxyaniline (CAS: 1824171-83-6) starting from 2-fluoro-4-methoxyaniline .

Executive Summary

The synthesis of 3-bromo-2-fluoro-4-methoxyaniline presents a significant regiochemical challenge due to the competing directing effects of the amino, fluoro, and methoxy substituents. Direct electrophilic bromination (e.g., using NBS or Br

This protocol utilizes a Directed Ortho Metalation (DoM) strategy.[1][2][3] By protecting the amine as a tert-butyl carbamate (Boc), we utilize the cooperative directing power of the fluorine and methoxy groups to selectively lithiate the C3 position, followed by electrophilic quench with a bromine source. This method ensures high regiochemical fidelity and reproducibility.

Part 1: Regioselectivity Analysis & Strategy

The structural conflict in the starting material, 2-fluoro-4-methoxyaniline, dictates the synthetic pathway.

-

Amino Group (-NH

): Strong activator, directs ortho (to C6). -

Methoxy Group (-OMe): Strong activator, directs ortho (to C3 and C5).

-

Fluoro Group (-F): Weak deactivator but potent director for lithiation (inductive effect).

The Challenge: In a standard Electrophilic Aromatic Substitution (EAS), the amino group dominates, directing bromine to C6 . Even if the amine is protected as an amide, the steric bulk and electronic activation of the methoxy group often favor C5 . The target C3 position is sterically crowded and electronically disfavored for EAS relative to the amine.

The Solution (DoM): In a lithiation regime, the acidity of the ring protons is the deciding factor. The proton at C3 is flanked by two electronegative atoms (F and O). The inductive withdrawal from both groups renders H-3 significantly more acidic than H-5 or H-6. Furthermore, the ability of Lithium to coordinate to the fluorine and methoxy oxygen (Complex Induced Proximity Effect - CIPE) stabilizes the C3-lithio intermediate, making this route highly selective for the target isomer.

Pathway Visualization

Caption: Comparative analysis of Direct Bromination (yielding undesired isomers) vs. the Directed Ortho Metalation (DoM) strategy required to access the sterically crowded C3 position.

Part 2: Detailed Experimental Protocol

Reagents & Materials

-

Starting Material: 2-Fluoro-4-methoxyaniline (CAS: 456-52-0).

-

Reagents: Di-tert-butyl dicarbonate (Boc

O), n-Butyllithium (n-BuLi, 2.5 M in hexanes), Carbon Tetrabromide (CBr -

Solvents: Tetrahydrofuran (THF, anhydrous), Dichloromethane (DCM), Hexanes, Ethyl Acetate.

Step 1: N-Boc Protection

This step masks the amino protons and provides a secondary directing group, although the regiochemistry is primarily driven by the F/OMe interaction.

-

Setup: Charge a flame-dried 250 mL round-bottom flask with 2-fluoro-4-methoxyaniline (10.0 mmol, 1.41 g) and DCM (50 mL).

-

Addition: Add Boc

O (11.0 mmol, 2.40 g) and Triethylamine (1.5 eq). Optionally add a catalytic amount of DMAP (0.1 eq). -

Reaction: Stir at room temperature for 12 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the starting amine is consumed.

-

Workup: Wash with 1M HCl (2 x 30 mL), saturated NaHCO

, and brine. Dry over Na -

Purification: Recrystallize from hexanes or use directly if purity >95%.

-

Intermediate:tert-Butyl (2-fluoro-4-methoxyphenyl)carbamate.

-

Step 2: Directed Ortho Metalation (DoM) & Bromination

Critical Step: Temperature control is vital to prevent nucleophilic attack of the alkyllithium on the fluorine atom (benzyne formation).

-

Setup: Dissolve the N-Boc intermediate (5.0 mmol, 1.20 g) in anhydrous THF (25 mL) in a dry flask under Argon/Nitrogen atmosphere.

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation: Dropwise add n-BuLi (11.0 mmol, 4.4 mL of 2.5 M solution) over 15 minutes.

-

Note: We use >2 equivalents: 1 eq to deprotonate the N-H (forming the N-Li species) and the 2nd eq to perform the C-Li exchange at the C3 position.

-

Observation: The solution may turn yellow/orange. Stir at -78°C for 1 hour.

-

-

Quench: Dissolve CBr

(6.0 mmol, 1.99 g) in THF (5 mL) and add it dropwise to the lithiated mixture at -78°C.-

Alternative: A solution of NBS (freshly recrystallized) in THF can also be used.

-

-

Warming: Allow the reaction to stir at -78°C for 30 mins, then slowly warm to 0°C over 1 hour.

-

Workup: Quench with saturated NH

Cl solution. Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with water and brine.[4][5][6] Dry over MgSO -

Purification: Flash chromatography (Silica gel, 0-20% EtOAc in Hexanes). The 3-bromo isomer is typically less polar than the starting material.

Step 3: Deprotection

-

Reaction: Dissolve the brominated intermediate in DCM (10 mL). Add TFA (5 mL) dropwise at 0°C.

-

Stirring: Warm to room temperature and stir for 2-4 hours.

-

Workup: Carefully quench with saturated NaHCO

solution (gas evolution!) until pH is neutral/basic. Extract with DCM. -

Isolation: Dry organic layer and concentrate to yield 3-bromo-2-fluoro-4-methoxyaniline .

Part 3: Data & Quality Control

Expected Analytical Data

| Parameter | Specification | Notes |

| Appearance | Off-white to pale brown solid | Oxidizes slightly upon air exposure. |

| 1H NMR (DMSO-d6) | δ ~6.8-7.0 (m, 2H, Ar-H) | The two aromatic protons (H5 and H6) will appear as doublets or multiplets. H5 is ortho to OMe; H6 is ortho to NH2. |

| 1H NMR (Coupling) | J_H5-H6 ~ 9 Hz | Typical ortho coupling confirms the protons are adjacent (C5 and C6), proving Br is at C3. |

| 13C NMR | C-Br shift ~100-110 ppm | Distinct shift for C-Br carbon. |

| Mass Spec (ESI) | [M+H]+ = 220.0/222.0 | Characteristic 1:1 bromine isotope pattern. |

Troubleshooting Guide

-

Issue: Low Yield in Step 2.

-

Cause: Incomplete lithiation or "Benzyne" formation (loss of F).

-

Fix: Ensure temperature stays below -70°C during n-BuLi addition. Ensure THF is strictly anhydrous.

-

-

Issue: Regioisomer contamination (5-bromo).

-

Cause: Temperature too high allowing thermodynamic equilibration, or insufficient directing effect.

-

Fix: The cooperative effect of F and OMe at C3 is very strong. If C5 forms, it suggests the N-Li species is directing to C6 (which appears as C5 relative to OMe). Ensure 2.2+ eq of n-BuLi are used to fully form the dianion.

-

References

-

Snieckus, V. (1990).[1] Directed ortho metalation.[1][2][7] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. Link

-

Schlosser, M. (2005). The 2 × 3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition, 44(3), 376–393. Link

-

BLD Pharm . (n.d.). Product Analysis: 3-Bromo-2-fluoro-4-methoxyaniline (CAS 1824171-83-6).[8][9][10][11] Retrieved from BLDPharm Catalog.[8] Link

-

Mongin, F., & Schlosser, M. (1996). Fluorine as an ortho-directing group in aromatic metalation. Tetrahedron Letters, 37(36), 6551-6554. Link

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. baranlab.org [baranlab.org]

- 3. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]

- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CAS:1807143-38-93-Amino-5-bromo-4-fluorophenol-毕得医药 [bidepharm.com]

- 9. 3-溴-2-氟-4-甲氧基苯胺_分子量_结构式_性质_CAS号【1824171-83-6】_化源网 [chemsrc.com]

- 10. 4-溴-2-氟-3-甲氧基苯胺 | CAS:1272719-19-3 | 希恩思试剂-品类齐全、品质保障、配送及时、畅选无忧 [heowns.com]

- 11. 기타수입시약 > 3-bromo-2-fluoro-4-methoxyaniline | 코랩샵 KOLAB - 연구용 기자재, 실험용 기초 소모품 및 연구 장비 전문 쇼핑몰 [kolabshop.com]

Navigating the Synthesis of Key Pharmaceutical Intermediates: Regioselective Bromination of Fluoro-methoxyanilines

Abstract

Regioselectively brominated fluoro-methoxyanilines are pivotal structural motifs in the landscape of modern drug discovery and development. Their unique electronic and steric properties make them invaluable intermediates in the synthesis of a wide array of therapeutic agents. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the principles and practical protocols for achieving high regioselectivity in the bromination of these challenging substrates. By delving into the underlying mechanistic principles of electrophilic aromatic substitution and presenting field-proven methodologies, this document aims to empower chemists with the knowledge to control and predict the outcomes of these critical reactions.

Introduction: The Strategic Importance of Brominated Fluoro-methoxyanilines

The precise installation of a bromine atom onto a fluoro-methoxyaniline core is a frequent and often critical step in the synthesis of complex pharmaceutical molecules. Bromine's utility as a versatile synthetic handle allows for subsequent carbon-carbon and carbon-heteroatom bond formations through various cross-coupling reactions. The presence of fluorine and methoxy substituents, common in many drug candidates, introduces a layer of complexity to electrophilic aromatic substitution reactions, making regiocontrol a paramount challenge. Understanding the interplay of the directing effects of the amino, methoxy, and fluoro groups is essential for the rational design of synthetic routes that deliver the desired isomer in high yield and purity.

Mechanistic Underpinnings: A Guide to Predicting Regioselectivity

The regiochemical outcome of the electrophilic bromination of fluoro-methoxyanilines is governed by the principles of electrophilic aromatic substitution (EAS). The amino (-NH₂), methoxy (-OCH₃), and fluoro (-F) groups all exert influence on the electron density of the aromatic ring, thereby directing the incoming electrophile (Br⁺).

-

Amino Group (-NH₂): A powerful activating, ortho, para-directing group due to its strong +M (mesomeric) effect, which donates electron density to the ring through resonance.[1][2] This significantly increases the nucleophilicity of the ortho and para positions.

-

Methoxy Group (-OCH₃): Also an activating, ortho, para-director due to its +M effect. While less activating than the amino group, it still strongly influences the positions of substitution.[3]

-

Fluoro Group (-F): An interesting case, as it is a deactivating group due to its strong -I (inductive) effect, yet it is also an ortho, para-director because of its +M effect (lone pair donation).[4][5] The interplay between these opposing effects can be subtle and is influenced by the reaction conditions.

The overall regioselectivity is a result of the synergistic and sometimes competing directing effects of these three substituents. The most activating group generally dictates the primary positions of substitution.[5] However, steric hindrance can also play a significant role, often favoring substitution at the less hindered position.[4]

To achieve monosubstitution and prevent the formation of polybrominated products, which is common with highly activated anilines, the strong activating effect of the amino group often needs to be attenuated.[1][6][7][8] This is typically achieved by acylating the aniline to form an acetanilide. The acetyl group is still an ortho, para-director but is less activating than the free amino group, allowing for more controlled bromination.[6][8]

Diagram: Interplay of Directing Groups

Caption: Directing effects of substituents on bromination.

Application Notes & Protocols

The choice of brominating agent and reaction conditions is critical for achieving the desired regioselectivity. Below are detailed protocols for common and effective methods.

N-Bromosuccinimide (NBS) Mediated Bromination

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for the bromination of activated aromatic rings, including anilines and phenols.[9][10] The regioselectivity of NBS bromination can be significantly influenced by the choice of solvent.[11] Using polar aprotic solvents like N,N-dimethylformamide (DMF) often leads to high para-selectivity.[9][12]

Table 1: Solvent Effects on Regioselectivity of NBS Bromination

| Solvent | Dielectric Constant (ε) | General Outcome |

| Dioxane | 2.2 | Mixture of isomers |

| Acetonitrile (MeCN) | 37.5 | Increased para-selectivity |

| N,N-Dimethylformamide (DMF) | 36.7 | High para-selectivity |

| Dimethyl Sulfoxide (DMSO) | 47.2 | Can favor different isomers |

Protocol 1: Para-Selective Bromination of a Fluoro-methoxyaniline using NBS in DMF

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Fluoro-methoxyaniline substrate

-

N-Bromosuccinimide (NBS), recrystallized

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Dissolve the fluoro-methoxyaniline (1.0 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, dissolve NBS (1.05 eq) in a minimal amount of anhydrous DMF.

-

Add the NBS solution dropwise to the aniline solution at 0 °C over 15-30 minutes.

-

Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate the desired para-bromo isomer.

Diagram: Workflow for NBS Bromination

Caption: Step-by-step workflow for NBS bromination.

Copper(II) Halide-Mediated Bromination in Ionic Liquids

A greener and highly regioselective method for the para-bromination of anilines involves the use of copper(II) bromide in an ionic liquid.[13][14] This approach often proceeds under mild conditions and provides excellent yields of the para-isomer, even with unprotected anilines.[13][14]

Table 2: Representative Para-Bromination with CuBr₂ in [HMIM]Br [14]

| Substrate | Time | Yield of 4-Bromo Product (%) |

| 2-methylaniline | 1 h | 95 |

| 2-methoxyaniline | 1 h | 95 |

| 2-fluoroaniline | 0.5 h | 91 |

| 3-fluoroaniline | 10 min | 90 |

Protocol 2: Para-Bromination using CuBr₂ in an Ionic Liquid

This protocol is adapted from literature procedures and may require optimization.[13][14]

Materials:

-

Fluoro-methoxyaniline substrate

-

Copper(II) bromide (CuBr₂)

-

1-Hexyl-3-methylimidazolium bromide ([HMIM]Br)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

To a round-bottom flask, add the fluoro-methoxyaniline (1.0 eq), [HMIM]Br (1.0 eq), and CuBr₂ (3.0 eq).

-

Stir the mixture at room temperature.

-

Monitor the reaction by TLC or GC-MS. Reaction times are typically short.

-

Upon completion, add water to the reaction mixture.

-

Extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the solution and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography if necessary.

Conclusion

The regioselective bromination of fluoro-methoxyanilines is a nuanced yet controllable transformation crucial for the synthesis of many pharmaceutical compounds. A thorough understanding of the electronic and steric effects of the substituents, coupled with the careful selection of reagents and reaction conditions, allows for the precise and efficient synthesis of the desired brominated isomers. The protocols outlined in this guide, utilizing both traditional and modern methodologies, provide a solid foundation for researchers to successfully navigate the challenges associated with these important reactions.

References

- Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccin- imide: Regioselectivity and Solvent Effect. (n.d.).

-

N-Bromosuccinimide - Wikipedia. (n.d.). Retrieved from [Link]

-

Bromination - Common Conditions - Common Organic Chemistry. (n.d.). Retrieved from [Link]

-

N-BROMOSUCCINAMIDE FOR M.PHARM, MSC | PPTX - Slideshare. (n.d.). Retrieved from [Link]

-

Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved from [Link]

-

ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE - YouTube. (2024, August 3). Retrieved from [Link]

-

-

Electrophilic Aromatic Substitution. (n.d.). Retrieved from [Link]

-

-

Anilines: Reactions, Reaction Mechanisms and FAQs - Allen. (n.d.). Retrieved from [Link]

-

Bromination of Aniline (video) | Khan Academy. (n.d.). Retrieved from [Link]

-

Reactions of Aniline - Chemistry Steps. (2024, January 12). Retrieved from [Link]

-

Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - PMC. (2012, May 16). Retrieved from [Link]

-

Electrophilic aromatic directing groups - Wikipedia. (n.d.). Retrieved from [Link]

-

Directing Groups in SE Ar. (n.d.). Retrieved from [Link]

-

Directing Effects in Electrophilic Aromatic Substitution Made EASY! - YouTube. (2022, April 20). Retrieved from [Link]

-

(PDF) Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - ResearchGate. (2012, May 4). Retrieved from [Link]

-

Directing Effects - ChemTalk. (2024, May 13). Retrieved from [Link]

-

Directing Effects Revision notes | International A-Level · CIE - Cognito. (n.d.). Retrieved from [Link]

Sources

- 1. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 2. cognitoedu.org [cognitoedu.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 5. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 6. youtube.com [youtube.com]

- 7. Khan Academy [khanacademy.org]

- 8. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 9. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 10. Bromination - Common Conditions [commonorganicchemistry.com]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. N-BROMOSUCCINAMIDE FOR M.PHARM, MSC | PPTX [slideshare.net]

- 13. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Using 3-Bromo-2-fluoro-4-methoxyaniline as a pharmaceutical intermediate

Using 3-Bromo-2-fluoro-4-methoxyaniline as a Pharmaceutical Intermediate

Abstract

3-Bromo-2-fluoro-4-methoxyaniline (CAS: 1824171-83-6) is a high-value, multisubstituted aromatic building block increasingly utilized in the synthesis of next-generation kinase inhibitors and targeted protein degraders (PROTACs). Its unique substitution pattern—featuring an electron-donating methoxy group, a metabolically stabilizing fluorine atom, and a reactive bromine handle—provides medicinal chemists with a versatile scaffold for diversifying Structure-Activity Relationships (SAR).[1] This Application Note details the strategic utility of this intermediate, providing validated protocols for palladium-catalyzed cross-coupling and amide bond formation, alongside critical handling and safety guidelines.

Strategic Utility in Medicinal Chemistry

The structural architecture of 3-Bromo-2-fluoro-4-methoxyaniline offers three distinct advantages for drug design, particularly in the development of EGFR, BTK, and ALK inhibitors:

-

Orthogonal Reactivity: The molecule possesses two distinct reaction centers:

-

Metabolic Blocking (The Fluorine Effect): The fluorine atom at the C2 position (ortho to the amine) lowers the pKa of the aniline nitrogen, reducing the potential for oxidation while blocking a common site of metabolic hydroxylation (CYP450 metabolism).[1]

-

Electronic Modulation: The C4-methoxy group acts as a hydrogen bond acceptor and electron donor, influencing the binding affinity in the ATP-binding pockets of kinase targets.

Structural Analysis & Numbering

The positioning of the bromine at C3, "sandwiched" between the fluorine and methoxy groups, creates a sterically defined environment that directs regioselectivity during catalytic cycles, preventing unwanted side reactions common in less substituted anilines.[1]

Application Workflows

The following diagram illustrates the primary synthetic pathways for transforming 3-Bromo-2-fluoro-4-methoxyaniline into bioactive scaffolds.

Caption: Divergent synthetic pathways utilizing orthogonal reactivity of the amine and bromide handles.

Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling

This protocol describes the coupling of the C3-bromide with an aryl boronic acid. This step is critical for building the biaryl core common in kinase inhibitors.

Objective: Synthesis of 4'-substituted-2-fluoro-4-methoxy-[1,1'-biphenyl]-3-amine.

| Parameter | Specification |

| Scale | 1.0 mmol (220 mg) |

| Catalyst | Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%) |

| Solvent System | 1,4-Dioxane : Water (4:1 v/v) |

| Base | K₂CO₃ (3.0 equiv) |

| Temperature | 90°C |

| Time | 4–6 Hours |

Step-by-Step Procedure:

-

Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, charge 3-Bromo-2-fluoro-4-methoxyaniline (220 mg, 1.0 mmol), the desired Aryl Boronic Acid (1.2 mmol), and Potassium Carbonate (414 mg, 3.0 mmol).

-

Solvent Addition: Add 1,4-Dioxane (4 mL) and degassed Water (1 mL).

-

Degassing: Sparge the mixture with Nitrogen or Argon gas for 10 minutes to remove dissolved oxygen (Critical for preventing homocoupling).

-

Catalyst Addition: Add Pd(dppf)Cl₂[1]·CH₂Cl₂ (41 mg, 0.05 mmol) quickly under an inert atmosphere.[1]

-

Reaction: Attach a reflux condenser and heat the mixture to 90°C in an oil bath. Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS.

-

Work-up: Upon full consumption of the starting bromide, cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with Water (2 x 10 mL) followed by Brine (10 mL).[1]

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via silica gel flash chromatography.

Validation Criteria:

-

LC-MS: Mass peak corresponding to [M+H]⁺ of the biaryl product.[1]

-

¹H NMR: Disappearance of the aromatic protons associated with the starting material and appearance of new biaryl signals.

Protocol B: Nucleophilic Acylation (Amide Formation)

This protocol functionalizes the amine, often used to attach the "warhead" (e.g., acrylamide for covalent inhibitors) or a solubilizing tail.[1]

Objective: Synthesis of N-(3-bromo-2-fluoro-4-methoxyphenyl)amide derivatives.

| Parameter | Specification |

| Scale | 1.0 mmol |

| Reagent | Acid Chloride (1.1 equiv) |

| Base | N,N-Diisopropylethylamine (DIPEA) (1.5 equiv) |

| Solvent | Dichloromethane (DCM) (Anhydrous) |

| Temperature | 0°C to Room Temperature |

Step-by-Step Procedure:

-

Dissolution: Dissolve 3-Bromo-2-fluoro-4-methoxyaniline (220 mg, 1.0 mmol) in anhydrous DCM (5 mL) in a dry flask under Nitrogen.

-

Base Addition: Add DIPEA (0.26 mL, 1.5 mmol) and cool the solution to 0°C using an ice bath.

-

Acylation: Dropwise add the Acid Chloride (1.1 mmol) dissolved in DCM (1 mL).

-

Stirring: Allow the reaction to warm to room temperature and stir for 2–3 hours.

-

Quench: Quench with saturated NaHCO₃ solution (10 mL).

-

Extraction: Extract with DCM (2 x 10 mL), dry over MgSO₄, and concentrate.

Quality Control & Characterization

To ensure the integrity of the intermediate before use in multi-step synthesis, the following QC parameters must be met.

Analytical Standards:

-

Purity (HPLC): ≥ 98.0% (Area %).[1] Impurities often include the des-bromo analog or regioisomers.

-

Appearance: Off-white to pale brown crystalline solid. Darkening indicates oxidation; recrystallize from Ethanol/Water if necessary.

-

¹H NMR (DMSO-d₆, 400 MHz):

Storage:

-

Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

-

Protect from light to prevent photolytic debromination.

Safety & Handling (MSDS Highlights)

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[1]

-

GHS Signal Word: Warning.

-

H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle in a fume hood to avoid inhalation of dust.

-

Spill Response: Sweep up dry spills to avoid dust generation. Clean surface with an ethanol-soaked tissue.

References

-

PubChem Compound Summary. (2025). 3-Bromo-2-fluoro-4-methoxyaniline (CID 92133951).[3] National Center for Biotechnology Information. Link[1]

-

ChemicalBook. (2024).[1] Product Entry: 3-Bromo-2-fluoro-4-methoxyaniline.[2][4][5][6][7][8]Link[1]

-

BenchChem. (2025).[1] Application Note: Kinase Inhibitor Scaffolds. (General reference for Suzuki coupling protocols on halogenated anilines). Link[1]

-

Sigma-Aldrich. (2025). Safety Data Sheet: Fluorinated Anilines.[8]Link[1]

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. 3-溴-2-氟-4-甲氧基苯胺_分子量_结构式_性质_CAS号【1824171-83-6】_化源网 [chemsrc.com]

- 3. PubChemLite - 3-bromo-2-fluoro-4-methoxyaniline (C7H7BrFNO) [pubchemlite.lcsb.uni.lu]

- 4. PubChemLite - HSADDMONOMGFHW-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 기타수입시약 > 3-bromo-2-fluoro-4-methoxyaniline | 코랩샵 KOLAB - 연구용 기자재, 실험용 기초 소모품 및 연구 장비 전문 쇼핑몰 [kolabshop.com]

- 7. namiki-s.co.jp [namiki-s.co.jp]

- 8. 4-溴-2-氟-3-甲氧基苯胺 | CAS:1272719-19-3 | 希恩思试剂-品类齐全、品质保障、配送及时、畅选无忧 [heowns.com]

Technical Application Note: Suzuki-Miyaura Coupling of Sterically Hindered 3-Bromo-2-fluoro-4-methoxyaniline

This Technical Application Note provides an optimized framework for the Suzuki-Miyaura cross-coupling of 3-Bromo-2-fluoro-4-methoxyaniline . This substrate presents a unique confluence of chemical challenges: it is an electron-rich, sterically crowded, poly-functionalized aryl bromide with a free amino group.

Executive Summary & Substrate Analysis

Target Molecule: 3-Bromo-2-fluoro-4-methoxyaniline Primary Challenge: The 3-position bromine is "sandwiched" between a fluoro group (C2) and a methoxy group (C4). Secondary Challenge: The electron-rich aniline core (NH₂, OMe) deactivates the C-Br bond towards oxidative addition, while the free amine (-NH₂) presents a risk of catalyst coordination (poisoning).

Structural Deconstruction

-

Electronic Deactivation: The presence of strong electron-donating groups (EDGs) at para (NH₂) and ortho (OMe) positions relative to the ring creates an electron-rich π-system. This increases the energy barrier for the oxidative addition of Pd(0) into the C-Br bond compared to electron-deficient aryl halides.

-

Steric Occlusion: The bromine is flanked by a Fluorine atom and a Methoxy group. While Fluorine is small (Van der Waals radius ~1.47 Å), the Methoxy group is conformationally mobile and bulky. Standard phosphine ligands (e.g., PPh₃) often fail to facilitate the entry of the Pd center into this crowded pocket.

-

Chemomobility: The free amine is a competitive ligand. If the phosphine ligand dissociates, the amine can bind to Pd(II), arresting the catalytic cycle.

Mechanistic Strategy: The "Bulky-Rich" Solution

To overcome the deactivated and crowded nature of this substrate, the catalyst system must possess two non-negotiable traits:

-

High Steric Bulk: To force the formation of the active monoligated Pd(0)-L species (12-electron species) which is highly reactive.

-

High Electron Density: To make the Pd center more nucleophilic, accelerating oxidative addition into the electron-rich C-Br bond.

Recommended Ligand Class: Dialkylbiaryl phosphines (Buchwald Ligands). Specifically, SPhos and XPhos are privileged structures for this "ortho-ortho" substitution pattern.

Visualizing the Steric Challenge

The following diagram illustrates the steric pocket and the necessity of specific ligand geometries.

Caption: Mechanistic interaction showing the "sandwiched" bromine and the role of bulky ligands in preventing amine coordination while facilitating oxidative addition.[1]

Experimental Protocols

Protocol A: The "Gold Standard" (High Success Rate)

Best for: First-time attempts, high-value intermediates, and library synthesis. This protocol utilizes a Third-Generation (G3) Buchwald Precatalyst . These precatalysts release the active Pd(0)-Ligand species immediately upon activation by base, bypassing the induction period and preventing catalyst decomposition.

Reagents:

-

Substrate: 3-Bromo-2-fluoro-4-methoxyaniline (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

-

Catalyst: XPhos Pd G3 or SPhos Pd G3 (2.0 – 4.0 mol%)

-

Base: K₃PO₄ (3.0 equiv, finely ground)

-

Solvent: 1,4-Dioxane : Water (4:1 ratio) or Toluene : Water (10:1)

-

Temperature: 80°C – 100°C

Step-by-Step Procedure:

-

Setup: Charge a reaction vial (equipped with a stir bar) with the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

-

Catalyst Addition: Add XPhos Pd G3 (0.02 equiv).

-

Note: If weighing small amounts, prepare a stock solution of the catalyst in the organic solvent.

-

-

Degassing: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).[2]

-

Solvent: Syringe in degassed 1,4-Dioxane and degassed Water.

-

Why Biphasic? The water dissolves the inorganic base, ensuring efficient transmetalation, while the organic phase solubilizes the hydrophobic substrate.

-

-

Reaction: Place in a pre-heated block at 80°C. Stir vigorously (>800 RPM).

-

Time: Typically 2–6 hours. Monitor by LC-MS.[3]

-

-

Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[4] Dry over Na₂SO₄.

Protocol B: Cost-Effective Scale-Up

Best for: Multi-gram scale where catalyst cost is a factor. This method generates the active catalyst in situ using a stable Pd(II) source and free ligand.

Reagents:

-

Catalyst Source: Pd(OAc)₂ (2 mol%)[4]

-

Ligand: SPhos (4-5 mol%) (Ratio Pd:L = 1:2 to 1:2.5)

-

Base: K₃PO₄ (3.0 equiv)